REACTION_CXSMILES
|
[CH:1]([NH2:4])([CH3:3])[CH3:2].CCCCCC.C([Li])CCC.[CH:16]([C:18]1[CH:23]=[CH:22][C:21]([CH:24]=[CH2:25])=[CH:20][CH:19]=1)=[CH2:17]>CCCCCC>[CH:1]([NH:4][CH2:25][CH2:24][C:21]1[CH:22]=[CH:23][C:18]([CH:16]=[CH2:17])=[CH:19][CH:20]=1)([CH3:3])[CH3:2] |f:1.2|
|
Name
|
four
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
n-butyllithium n-hexane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCC.C(CCC)[Li]
|
Name
|
|
Quantity
|
325 g
|
Type
|
reactant
|
Smiles
|
C(=C)C1=CC=C(C=C1)C=C
|
Name
|
|
Quantity
|
148 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)N
|
Name
|
|
Quantity
|
1860 mL
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added dropwise
|
Type
|
ADDITION
|
Details
|
During the addition
|
Type
|
TEMPERATURE
|
Details
|
the temperature was maintained at 5° C. to 7° C
|
Type
|
CUSTOM
|
Details
|
was elevated to 45° C., at which
|
Type
|
WAIT
|
Details
|
was continued for 6 hours
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
After the reaction
|
Type
|
CUSTOM
|
Details
|
the reaction was terminated with ethanol
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
ADDITION
|
Details
|
The residue was poured into 2 l of n-hexane
|
Type
|
FILTRATION
|
Details
|
the insoluble are filtered off
|
Type
|
CUSTOM
|
Details
|
followed by evaporation and distillation
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)NCCC1=CC=C(C=C)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 230 g | |
YIELD: CALCULATEDPERCENTYIELD | 48.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |